

# Comparative epitranscriptome analysis of m6A in healthy versus diseased tissues.

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## Compound of Interest

Compound Name: N6-Methyladenosine (Standard)

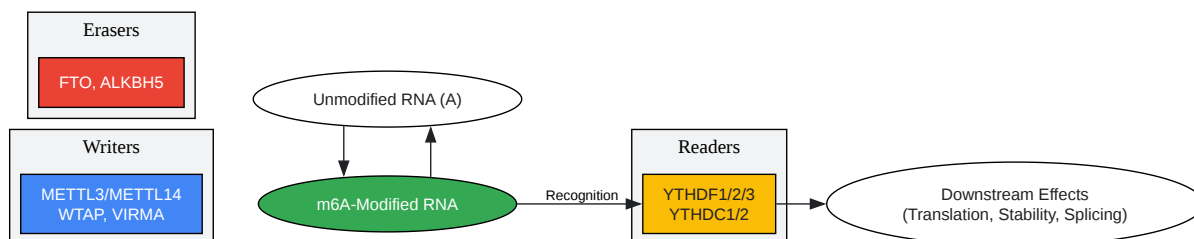
Cat. No.: B15566914

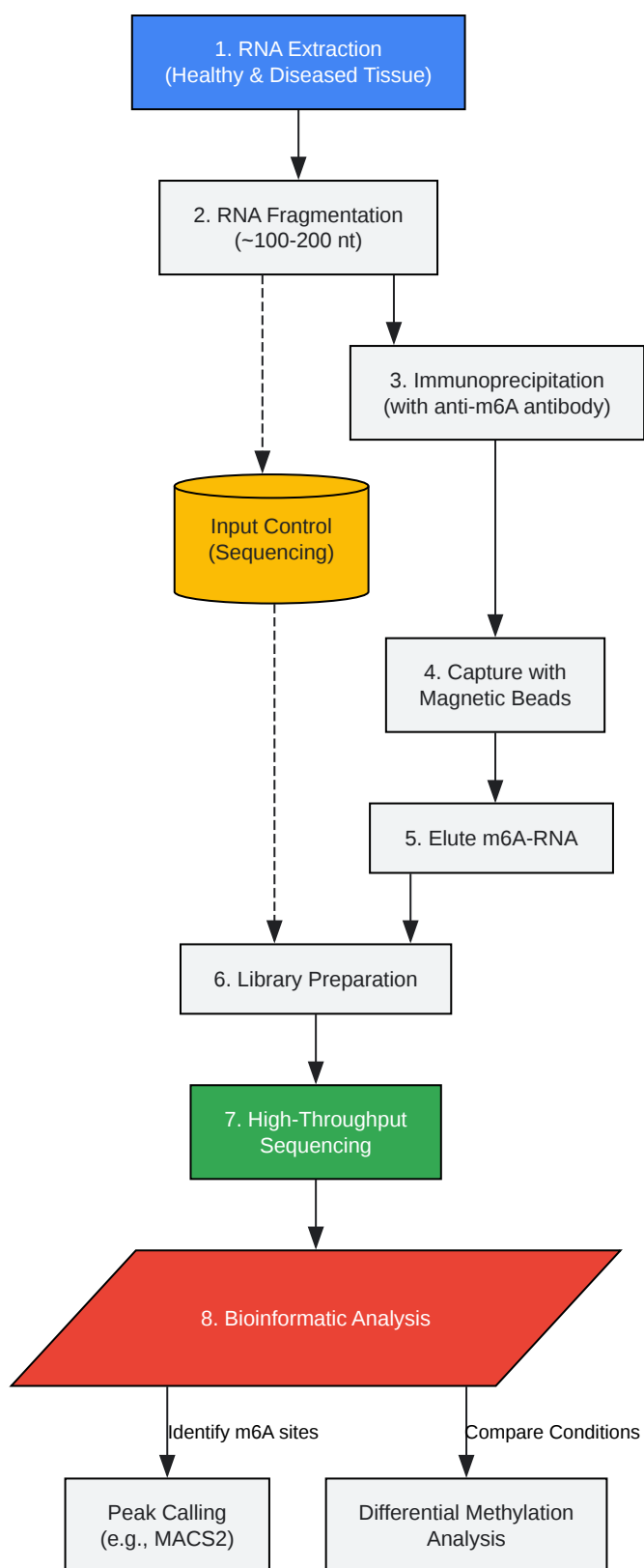
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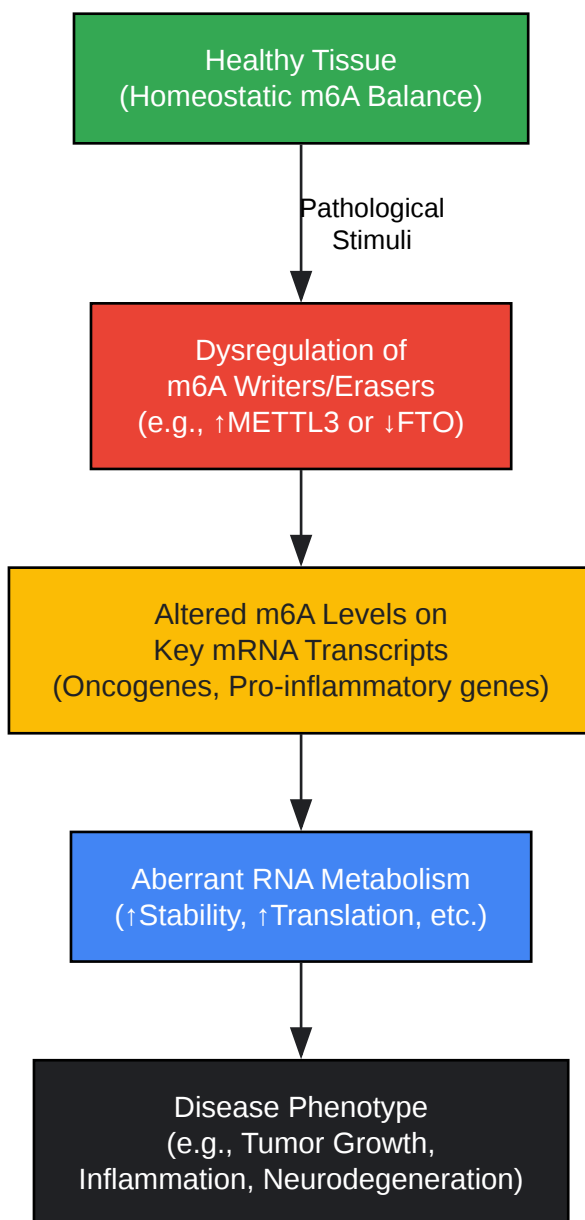
## The m6A Regulatory Machinery

The m6A modification is a dynamic process controlled by three classes of proteins.[7][8]

- **Writers (Methyltransferases):** This complex, primarily composed of METTL3 and METTL14, catalyzes the addition of a methyl group to adenosine residues.[2][6][9] Other components like WTAP, VIRMA, and ZC3H13 are also involved in this process.[9]
- **Erasers (Demethylases):** These enzymes, including FTO (fat mass and obesity-associated protein) and ALKBH5, mediate the removal of m6A marks, making the modification reversible.[2][6][9]
- **Readers (m6A-Binding Proteins):** This group of proteins, such as those containing the YTH domain (YTHDF1/2/3, YTHDC1/2), specifically recognizes and binds to m6A-modified RNA, influencing its fate.[8][9][15] For example, YTHDF1 is known to promote the translation of m6A-modified mRNA, while YTHDF2 often facilitates its degradation.[15]







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